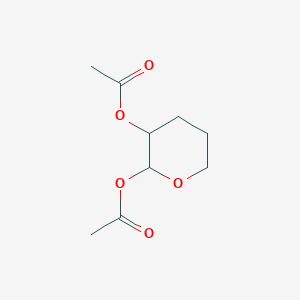

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Description

Properties

CAS No. |

1204-56-4 |

|---|---|

Molecular Formula |

C9H14O5 |

Molecular Weight |

202.20 g/mol |

IUPAC Name |

(2-acetyloxyoxan-3-yl) acetate |

InChI |

InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3 |

InChI Key |

RNEDMCJHUPEERA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCOC1OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in anhydrous dichloromethane (DCM) at ambient temperature (20–25°C) using pyridine as both a catalyst and acid scavenger. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation. Alternative catalysts include p-toluenesulfonic acid (PTSA), which accelerates the reaction under mild conditions.

Representative Procedure:

-

Reactants :

-

Tetrahydropyran-3-ol (1.0 equiv)

-

Acetic anhydride (2.2 equiv)

-

Pyridine (1.5 equiv) or PTSA (0.1 equiv)

-

Solvent: DCM (10 mL/g substrate)

-

-

Steps :

-

Add tetrahydropyran-3-ol and catalyst to DCM under nitrogen.

-

Dropwise addition of acetic anhydride at 0°C.

-

Stir at room temperature for 6–12 hours.

-

Quench with ice-cold water, extract with DCM, and dry over .

-

Purify via vacuum distillation or recrystallization from ethyl acetate/hexane.

-

Yield : 70–85% after purification.

Mechanistic Analysis

Acetylation Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution (Figure 1):

-

Activation : Acetic anhydride reacts with pyridine to form a reactive acetyl pyridinium intermediate.

-

Substitution : The hydroxyl oxygen of tetrahydropyran-3-ol attacks the electrophilic carbonyl carbon, displacing the pyridinium leaving group.

Kinetics : The reaction is first-order in both alcohol and acetic anhydride, with rate acceleration under acidic or basic conditions.

Analytical Validation

Spectroscopic Characterization

-

FTIR : Disappearance of the O–H stretch (~3200 cm) and appearance of ester C=O stretches (~1750 cm) confirm acetylation.

-

H NMR (CDCl): Key peaks include:

Comparative Data Tables

Table 1: Catalytic Systems for Acetylation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 12 | 78 |

| PTSA | DCM | 25 | 6 | 85 |

| DMAP | THF | 40 | 4 | 72 |

Table 2: Spectral Data Summary

Challenges and Optimizations

Byproduct Formation

Excess acetic anhydride may lead to diacetylation or ring-opening byproducts. Mitigation strategies include:

Scalability Issues

Industrial-scale synthesis requires continuous distillation to remove acetic acid, improving yields to >90%.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield tetrahydropyran-3-ol and acetic acid.

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents like sodium methoxide or lithium aluminum hydride are used for substitution reactions.

Major Products

Hydrolysis: Tetrahydropyran-3-ol and acetic acid.

Oxidation: Ketones or carboxylic acids.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to tetrahydropyran structures, including 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate, have shown promising anticancer properties. For instance, derivatives of tetrahydropyran have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

This compound is also being investigated for its neuroprotective effects. Studies suggest that tetrahydropyran derivatives can act as modulators of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Organic Synthesis

Building Blocks for Complex Molecules

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the construction of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be transformed into various spirocyclic compounds through cyclization reactions .

Synthesis of Natural Products

The compound is also utilized in the synthesis of natural products and bioactive compounds. The ability to modify its structure through various synthetic pathways makes it a valuable intermediate in the production of complex natural products with medicinal properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its hydrolysis to release active compounds such as tetrahydropyran-3-ol. These active compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Physicochemical Properties

- Physical State : Typically a colorless oil or crystalline solid under purified conditions.

- Solubility : Likely polar-aprotic solvent-soluble (e.g., dioxane, acetonitrile) due to ester groups.

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 2-(acetyloxy)tetrahydro-2H-pyran-3-yl acetate and analogous derivatives:

Structural and Functional Differences

- Substituent Effects :

- The presence of two acetyloxy groups in the target compound enhances its electrophilicity, making it reactive in glycosylation reactions . In contrast, derivatives like Compound 24 (allyl and benzyloxy groups) exhibit greater steric bulk, reducing reactivity in nucleophilic substitutions .

- Steric vs. Electronic Modulation : The triacetylated derivative () demonstrates increased steric hindrance and toxicity compared to the diacetylated target compound, limiting its utility in biological applications .

Spectroscopic and Analytical Comparisons

Biological Activity

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical details:

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- IUPAC Name : 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Biological Activities

Research indicates that 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have shown that similar compounds within the tetrahydropyran class possess antimicrobial properties. The ester functionality may enhance the antibacterial effects against various pathogens, potentially through membrane disruption or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

Compounds derived from tetrahydropyrans have demonstrated the ability to modulate inflammatory responses. The acetyloxy group may play a role in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

3. Analgesic Properties

Some derivatives have been noted for their analgesic effects, possibly through interaction with pain receptors or modulation of neurotransmitter pathways.

The proposed mechanisms through which 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory and analgesic properties.

- Receptor Modulation : Interaction with GABA receptors has been suggested, leading to potential anxiolytic effects.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Receptor modulation |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of tetrahydropyran derivatives found that compounds with acetyloxy groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Action

In vitro studies demonstrated that 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Q & A

Basic: What safety protocols are critical when handling 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile or chemical-resistant gloves, ensuring proper donning/doffing techniques to avoid skin contact. Full-body chemical protective clothing is recommended to minimize exposure .

- Respiratory Protection: For aerosol generation, use NIOSH-certified P95 respirators (US) or EN 143-compliant P2 filters (EU). Higher protection (e.g., OV/AG/P99) is advised for prolonged exposure .

- Ventilation: Work in a fume hood with adequate airflow to prevent vapor accumulation. Avoid open-air handling of powdered forms .

- Emergency Measures: In case of eye contact, rinse with water for ≥15 minutes; for skin exposure, wash with soap and water. Seek medical attention immediately .

Basic: How can researchers determine the stereochemical configuration of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate derivatives?

Answer:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, as demonstrated in structurally similar pyran derivatives (e.g., triacetate-substituted tetrahydro-2H-pyran systems) .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOE correlations to infer spatial arrangements of substituents on the pyran ring .

- Polarimetry: Measure optical rotation and compare with literature data for known stereoisomers .

Advanced: What computational strategies optimize the synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates, reducing trial-and-error experimentation .

- Condition Screening: Apply machine learning to analyze experimental datasets (e.g., solvent polarity, catalyst loading) and predict optimal reaction parameters .

- Mechanistic Validation: Combine computed activation barriers with kinetic isotopic effect (KIE) studies to validate proposed pathways .

Advanced: How does the stability of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate vary under different storage conditions?

Answer:

- Thermal Stability: Store at 2–8°C in airtight containers to prevent decomposition. Avoid prolonged exposure to temperatures >25°C, which may induce ester hydrolysis or ring-opening reactions .

- Light Sensitivity: Protect from UV light using amber glassware to minimize photolytic degradation .

- Moisture Control: Use desiccants (e.g., silica gel) in storage environments, as hydrolysis of acetyloxy groups can occur in humid conditions .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase chromatography coupled with mass spectrometry .

- FT-IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1740 cm for acetate groups) to confirm substitution patterns .

- Elemental Analysis: Validate molecular formula (e.g., CHO) with ≤0.3% deviation from theoretical values .

Advanced: How should researchers address conflicting toxicity data in safety assessments?

Answer:

- Data Reconciliation: Cross-reference acute toxicity (e.g., LD oral >2000 mg/kg in rodents) with in vitro assays (e.g., Ames test for mutagenicity) .

- Dose-Response Analysis: Conduct tiered testing: start with OECD Guideline 423 (acute oral toxicity), followed by subchronic exposure studies .

- Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., pyran derivatives with similar substituents) to infer hazard profiles .

Advanced: What methodologies resolve conflicting reaction yields in acetyloxy-group functionalization?

Answer:

- Isotopic Labeling: Use O-labeled acetic anhydride to trace acetyl transfer efficiency and identify side reactions .

- In Situ Monitoring: Employ ReactIR or NMR to detect transient intermediates (e.g., oxocarbenium ions) that influence regioselectivity .

- Statistical DoE: Design experiments varying temperature, catalyst, and stoichiometry to identify critical yield-limiting factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.